molecular formula C24H26N4O6 B12817790 Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate CAS No. 103480-08-6

Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate

Cat. No.: B12817790
CAS No.: 103480-08-6
M. Wt: 466.5 g/mol
InChI Key: IVKAUWABBPXQJU-SFTDATJTSA-N
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Description

Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate is a synthetic compound that combines the amino acids histidine and tyrosine with a benzyloxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate typically involves the protection of the amino groups of histidine and tyrosine using the benzyloxycarbonyl (Cbz) group. The protected amino acids are then coupled using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) might be used for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate can undergo various chemical reactions, including:

    Oxidation: The tyrosine moiety can be oxidized to form quinone derivatives.

    Reduction: The benzyloxycarbonyl group can be removed under reductive conditions.

    Substitution: The histidine and tyrosine residues can participate in substitution reactions, particularly at the imidazole and phenol groups, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used.

    Reduction: Catalytic hydrogenation or the use of palladium on carbon (Pd/C) can remove the benzyloxycarbonyl group.

    Substitution: Electrophilic reagents can be used to modify the imidazole and phenol groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can yield quinone derivatives, while reduction can yield the free amino acids.

Scientific Research Applications

Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.

    Biology: Studied for its potential role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive peptides.

    Industry: Used in the synthesis of complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino acids during synthesis, preventing unwanted side reactions. Once the protecting group is removed, the free amino acids can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(benzyloxy)carbonyl]-L-phenylalaninate: Similar in structure but contains phenylalanine instead of histidine and tyrosine.

    Methyl N-[(benzyloxy)carbonyl]-L-glycinate: Contains glycine instead of histidine and tyrosine.

Uniqueness

Methyl ((benzyloxy)carbonyl)-L-histidyl-L-tyrosinate is unique due to the presence of both histidine and tyrosine residues, which provide distinct chemical properties and potential biological activities. The combination of these amino acids with the benzyloxycarbonyl protecting group allows for specific and controlled chemical modifications.

Properties

CAS No.

103480-08-6

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C24H26N4O6/c1-33-23(31)21(11-16-7-9-19(29)10-8-16)27-22(30)20(12-18-13-25-15-26-18)28-24(32)34-14-17-5-3-2-4-6-17/h2-10,13,15,20-21,29H,11-12,14H2,1H3,(H,25,26)(H,27,30)(H,28,32)/t20-,21-/m0/s1

InChI Key

IVKAUWABBPXQJU-SFTDATJTSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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